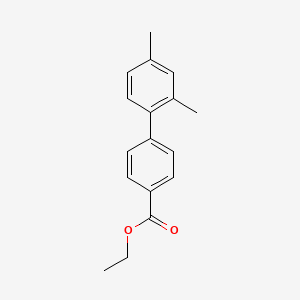

Ethyl 4-(2,4-dimethylphenyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C17H18O2. It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2’ and 4’ positions and an ethyl ester group at the 4-carboxylic acid position. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Hydrolysis: 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid and ethanol.

Reduction: 2’,4’-Dimethyl-1,1’-biphenyl-4-methanol.

Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl core can participate in π-π stacking interactions, which are important in the binding to certain proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

4,4’-Dimethylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.

2,2’-Dimethyl-1,1’-biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.

4,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of both methyl groups and the ethyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications.

Biological Activity

Ethyl 4-(2,4-dimethylphenyl)benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its ethyl ester group attached to a benzoate moiety, with a 2,4-dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions, often optimized for yield and purity using advanced techniques such as continuous flow reactors.

Synthetic Route:

- Starting Materials: 2,4-dimethylphenol and ethyl chloroacetate.

- Reactions: The reaction proceeds through esterification and subsequent purification steps.

- Yield Optimization: Techniques such as microwave-assisted synthesis may be employed to enhance efficiency.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. The presence of the dimethylphenyl group enhances its interaction with microbial cell membranes.

- Enzyme Inhibition: It has been identified as a potential inhibitor of specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

- Anticancer Properties: Preliminary research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Receptor Binding: The compound may interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may induce oxidative stress in target cells, contributing to its anticancer effects.

- Modulation of Gene Expression: There is evidence that this compound can influence the expression of genes related to cell survival and apoptosis.

Antimicrobial Studies

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

In vitro studies on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) showed that this compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via ROS generation.

Properties

CAS No. |

69299-53-2 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

ethyl 4-(2,4-dimethylphenyl)benzoate |

InChI |

InChI=1S/C17H18O2/c1-4-19-17(18)15-8-6-14(7-9-15)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3 |

InChI Key |

XTBQKEVAFPLVMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.